molecular formula C6H11N3O2 B15206925 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one

4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B15206925
M. Wt: 157.17 g/mol
InChI Key: IWKQSFVLDAOXNF-UHFFFAOYSA-N
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Description

4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-Ethyl-3-(1-oxoethyl)-1H-1,2,4-triazol-5(4H)-one.

    Reduction: Formation of dihydro derivatives of the triazole ring.

    Substitution: Formation of various alkyl or aryl substituted triazole derivatives.

Scientific Research Applications

4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of antifungal drugs.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A well-known antifungal drug containing a triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.

Uniqueness

4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both an ethyl and a hydroxyethyl group, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

4-ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C6H11N3O2/c1-3-9-5(4(2)10)7-8-6(9)11/h4,10H,3H2,1-2H3,(H,8,11)

InChI Key

IWKQSFVLDAOXNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)C(C)O

Origin of Product

United States

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